AHU-377 hemicalcium salt

Descripción general

Descripción

Sacubitril hemicalcium salt, también conocido como AHU-377 hemicalcium salt, es un potente inhibidor de la neprilisina. Es un componente clave del medicamento para la insuficiencia cardíaca LCZ696, que es una combinación de sacubitril y valsartán. El sacubitril hemicalcium salt se utiliza para tratar la insuficiencia cardíaca inhibiendo la neprilisina, una enzima que degrada los péptidos natriuréticos, lo que aumenta los efectos de estos péptidos para reducir la presión arterial y promover la excreción de sodio .

Aplicaciones Científicas De Investigación

El sacubitril hemicalcium salt tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar la inhibición de la neprilisina y las vías bioquímicas relacionadas.

Biología: Investigado por sus efectos sobre los péptidos natriuréticos y su papel en la salud cardiovascular.

Medicina: Se utiliza principalmente en el tratamiento de la insuficiencia cardíaca, la hipertensión y potencialmente la COVID-19 debido a sus efectos sobre la presión arterial y el equilibrio de fluidos.

Industria: Empleado en el desarrollo de nuevos fármacos dirigidos a enfermedades cardiovasculares

Mecanismo De Acción

El sacubitril hemicalcium salt es un profármaco que se convierte en su metabolito activo, LBQ657, mediante des-etilacion a través de esterasas. LBQ657 inhibe la neprilisina, una enzima responsable de la degradación de los péptidos natriuréticos como el péptido natriurético atrial (ANP) y el péptido natriurético cerebral (BNP). Al inhibir la neprilisina, el sacubitril hemicalcium salt aumenta los niveles de estos péptidos, lo que conduce a vasodilatación, natriuresis y diuresis, lo que ayuda a reducir la presión arterial y aliviar los síntomas de la insuficiencia cardíaca .

Compuestos similares:

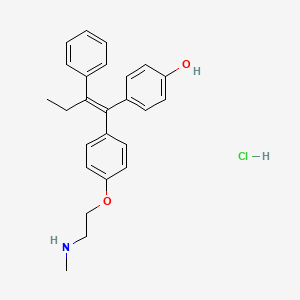

Valsartán: A menudo combinado con sacubitril en el medicamento LCZ696.

LBQ657: El metabolito activo del sacubitril hemicalcium salt.

Bloqueadores de los receptores de la angiotensina II (ARB): Como losartán y candesartán, que también se dirigen a las condiciones cardiovasculares.

Singularidad: El sacubitril hemicalcium salt es único debido a su doble mecanismo de acción cuando se combina con valsartán. Mientras que el sacubitril inhibe la neprilisina, el valsartán bloquea el receptor de la angiotensina II, lo que proporciona un enfoque integral para la gestión de la insuficiencia cardíaca y la hipertensión .

Análisis Bioquímico

Biochemical Properties

AHU-377 hemicalcium salt interacts with neprilysin, a membrane metallo-endopeptidase . The IC50 value of this compound for neprilysin is 5 nM . The interaction between this compound and neprilysin leads to the inhibition of neprilysin, preventing the degradation of atrial and brain natriuretic peptide, two blood pressure lowering peptides .

Cellular Effects

The active form of this compound, LBQ657, modestly inhibits cardiac myocyte hypertrophy . The inactive precursor, this compound, does not inhibit collagen accumulation in fibroblasts nor cardiac myocyte hypertrophy .

Molecular Mechanism

This compound is converted by enzymatic cleavage of the ethyl ester into the active neprilysin inhibiting metabolite LBQ657 . This prevents neprilysin’s degradation of atrial and brain natriuretic peptide, two blood pressure lowering peptides .

Temporal Effects in Laboratory Settings

In humans, this compound is absorbed quickly, with its maximum concentration being reached in 0.5-1.1 hours . It is rapidly converted into LBQ657, with its maximum concentration being reached in 1.9-3.5 hours . The half-life values for the biologically active LBQ657 is 9.9-11.1 hours .

Dosage Effects in Animal Models

In DAHI-SS rats, this compound (30 and 100 mg/kg, PO) can cause an antihypertensive effect in a dose-dependent manner . In DOCA-salt hypertensive rats, this compound shows only a modest reduction in mean arterial pressure, despite achieving estimated neprilysin enzyme occupancy of >95% at the highest dose tested (100 mg/kg, PO) .

Metabolic Pathways

The metabolic pathway of this compound involves its conversion by enzymatic cleavage of the ethyl ester into the active form LBQ657 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de sacubitril hemicalcium salt implica varios pasos:

Reacción de Grignard: El proceso comienza con la conversión de 4-bromo-1,1'-bifenilo a su reactivo de Grignard correspondiente.

Apertura de epóxido: Este reactivo reacciona con (S)-epiclorhidrina para abrir el anillo de epóxido.

Reacción de Mitsunobu: El compuesto resultante se somete a una reacción de Mitsunobu con succinimida.

Hidrólisis y protección: La hidrólisis ácida del grupo protector de succinimida va seguida de la hidrólisis del cloruro de alquilo utilizando hidróxido de sodio. La amina libre se protege entonces con un grupo terc-butoxicarbonilo (Boc).

Oxidación y reacción de Wittig: El alcohol primario se oxida utilizando lejía con TEMPO como catalizador, seguido de una reacción de Wittig para formar el éster α,β-insaturado.

Hidrogenación asimétrica: El éster se convierte en el carboxilato de litio y luego se somete a una hidrogenación asimétrica utilizando un catalizador de rutenio y un ligando de bisfosfina quiral.

Esterificación y reacción de amina: El carboxilato se esterifica mediante reacción con cloruro de tionilo y etanol.

Métodos de producción industrial: La producción industrial de sacubitril hemicalcium salt sigue rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El proceso implica medidas estrictas de control de calidad para garantizar que el producto final cumple con las normas farmacéuticas .

Tipos de reacciones:

Oxidación: El sacubitril hemicalcium salt puede sufrir reacciones de oxidación, especialmente durante su síntesis.

Reducción: El compuesto puede reducirse a su metabolito activo, LBQ657, mediante la escisión enzimática.

Sustitución: Diversas reacciones de sustitución están involucradas en su síntesis, como la reacción de Mitsunobu y el proceso de esterificación.

Reactivos y condiciones comunes:

Agentes oxidantes: Lejía con TEMPO como catalizador.

Agentes reductores: Escisión enzimática para la conversión a LBQ657.

Reactivos de sustitución: Hidróxido de sodio, cloruro de tionilo, etanol y piridina.

Productos principales:

LBQ657: El metabolito activo inhibidor de la neprilisina formado a partir de sacubitril hemicalcium salt.

Compuestos intermedios: Diversos intermediarios formados durante el proceso sintético.

Comparación Con Compuestos Similares

Valsartan: Often combined with sacubitril in the medication LCZ696.

LBQ657: The active metabolite of sacubitril hemicalcium salt.

Angiotensin II Receptor Blockers (ARBs): Such as losartan and candesartan, which also target cardiovascular conditions.

Uniqueness: Sacubitril hemicalcium salt is unique due to its dual mechanism of action when combined with valsartan. While sacubitril inhibits neprilysin, valsartan blocks the angiotensin II receptor, providing a comprehensive approach to managing heart failure and hypertension .

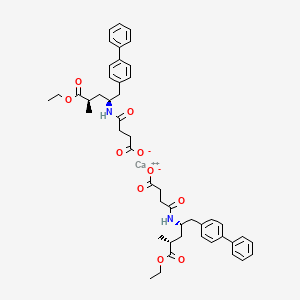

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of AHU-377 hemicalcium salt can be achieved through a multistep process involving the conversion of various starting materials.", "Starting Materials": [ "N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine ethyl ester", "Sodium hydroxide", "Calcium chloride", "Methanol", "Water" ], "Reaction": [ "Step 1: N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine ethyl ester is reacted with sodium hydroxide in methanol to form N-[(1S)-1-(carboxy)-3-phenylpropyl]-L-alanine ethyl ester.", "Step 2: N-[(1S)-1-(carboxy)-3-phenylpropyl]-L-alanine ethyl ester is reacted with calcium chloride in water to form AHU-377 calcium salt.", "Step 3: AHU-377 calcium salt is reacted with sodium hydroxide in methanol to form AHU-377 hemicalcium salt." ] } | |

Número CAS |

1369773-39-6 |

Fórmula molecular |

C24H29CaNO5 |

Peso molecular |

451.6 g/mol |

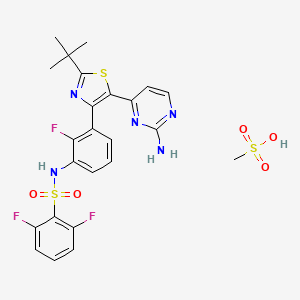

Nombre IUPAC |

calcium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C24H29NO5.Ca/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/t17-,21+;/m1./s1 |

Clave InChI |

SLERTBUHPREHKD-JKSHRDEXSA-N |

SMILES isomérico |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.[Ca] |

SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |

SMILES canónico |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.[Ca] |

Apariencia |

Assay:≥98%A crystalline solid |

Sinónimos |

Sacubitril |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key advantages of formulating AHU-377 as a hemicalcium salt crystal form?

A1: Formulating AHU-377 as a hemicalcium salt offers several advantages over its other forms, primarily related to its physicochemical properties. The hemicalcium salt crystal form demonstrates improved hygroscopicity compared to AHU-377 or its sodium salt. [] This means it is less likely to absorb moisture from the air, which can be crucial for long-term storage stability and consistent dosing. Additionally, the hemicalcium salt form exhibits enhanced chemical stability. [] These properties make it more practical for pharmaceutical applications and contribute to a broader application prospect for the compound.

Q2: How is the AHU-377 hemicalcium salt crystal form characterized?

A2: The primary method used to characterize the this compound crystal form is X-ray powder diffraction (XRPD). The XRPD pattern of this specific crystal form exhibits unique peaks at specific diffraction angles (2theta). The research highlights two distinct sets of characteristic peaks:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)

![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)

![N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B560048.png)